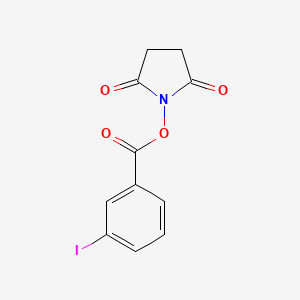

2,5-dioxopyrrolidin-1-yl 3-iodobenzoate

Vue d'ensemble

Description

2,5-Dioxopyrrolidin-1-yl 3-iodobenzoate is a chemical compound with the molecular formula C11H8INO4 and a molecular weight of 345.09 g/mol . It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound is characterized by the presence of an iodobenzoate group attached to a pyrrolidinone ring, making it a versatile intermediate in chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dioxopyrrolidin-1-yl 3-iodobenzoate typically involves the esterification of 3-iodobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an inert atmosphere, usually under nitrogen, and at low temperatures to prevent decomposition .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale esterification reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 3-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the iodobenzoate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired reduction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce alcohols or amines .

Applications De Recherche Scientifique

Anticonvulsant Properties

Overview of Anticonvulsant Research:

Research has demonstrated that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit potent anticonvulsant properties. For instance, a study highlighted the effectiveness of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), which is structurally related to 2,5-dioxopyrrolidin-1-yl 3-iodobenzoate. AS-1 showed significant protection in various seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (s.c. PTZ) tests in mice. The compound demonstrated a favorable safety profile and potential for use in combination therapies with existing antiepileptic drugs like valproic acid .

Mechanism of Action:

The mechanism underlying the anticonvulsant activity appears to involve multitargeted interactions that enhance efficacy against different seizure types. The hybrid nature of these compounds allows them to act on multiple pathways involved in seizure propagation, making them promising candidates for treating drug-resistant epilepsy .

Radiolabeling Applications

Covalent Core-Radiolabeling:

Another significant application of this compound is in the field of radiopharmaceuticals. A study focused on covalent core-radiolabeling of polymeric micelles with isotopes such as iodine-125 and astatine-211. The compound was used as a precursor for synthesizing radiolabeled agents that can be utilized in targeted alpha therapy for cancer treatment .

In Vivo Stability and Distribution:

The radiolabeled polymeric micelles demonstrated promising stability in vivo, with significant accumulation observed in organs such as the spleen and liver. This suggests that compounds like this compound can be effectively employed in developing targeted therapies that minimize systemic exposure while maximizing localized treatment effects .

Summary of Research Findings

Case Studies

Anticonvulsant Efficacy:

In one notable study, AS-1 was tested across multiple seizure models, revealing its ability to significantly reduce seizure frequency and severity compared to control groups. The study concluded that AS-1 could serve as a lead compound for further development into a new class of antiepileptic drugs .

Radiolabeling Efficacy:

A separate investigation into the use of this compound for radiolabeling indicated high radiochemical conversion rates and effective targeting capabilities when combined with polymeric micelles. This work underscores the potential for this compound in enhancing the delivery of therapeutic agents while minimizing side effects associated with traditional systemic treatments .

Mécanisme D'action

The mechanism of action of 2,5-dioxopyrrolidin-1-yl 3-iodobenzoate involves its ability to act as an electrophile in chemical reactions. The iodine atom in the iodobenzoate group is highly reactive, allowing the compound to participate in various nucleophilic substitution reactions. Additionally, the pyrrolidinone ring can undergo reduction or other modifications, making the compound a versatile intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

N-Succinimidyl 3-iodobenzoate: This compound is structurally similar to 2,5-dioxopyrrolidin-1-yl 3-iodobenzoate but lacks the pyrrolidinone ring.

2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: This compound contains a diazirine group instead of the iodobenzoate group, making it useful for different applications.

Uniqueness: this compound is unique due to the presence of both the iodobenzoate group and the pyrrolidinone ring, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules .

Activité Biologique

2,5-Dioxopyrrolidin-1-yl 3-iodobenzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its mechanisms of action, biochemical pathways, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its unique pyrrolidine structure with a dioxo group and an iodine substituent on the benzene ring. This structural configuration contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It has been shown to inhibit carbonic anhydrase (CA) isoenzymes, which play a crucial role in regulating pH and fluid balance in biological systems. The inhibition of these enzymes can disrupt several biochemical pathways, leading to significant physiological effects .

- Nucleophilic Substitution Reactions : The presence of the iodine atom enhances the compound's reactivity towards nucleophiles, allowing for the formation of various derivatives that can interact with biological macromolecules such as proteins and nucleic acids.

Table 1: Biological Targets and Effects

Pharmacokinetics

The pharmacokinetic properties of this compound indicate that it has a favorable absorption profile, with studies showing effective distribution in tissues. The compound's stability under physiological conditions is essential for its therapeutic potential .

Case Studies

- In Vivo Studies : Research involving animal models has demonstrated that administration of this compound leads to significant changes in metabolic rates and enzyme activity. For instance, a study highlighted its impact on fluid regulation through CA inhibition, resulting in altered physiological responses .

- Therapeutic Applications : The compound has been explored for its potential use in treating conditions related to acid-base imbalances due to its mechanism of action on CA isoenzymes. Further studies are needed to establish its efficacy and safety profile in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for utilizing 2,5-dioxopyrrolidin-1-yl 3-iodobenzoate in amide bond formation?

The succinimidyl ester group in this compound reacts efficiently with primary amines under mild, anhydrous conditions. Typical protocols involve dissolving the compound in polar aprotic solvents (e.g., DMF or DMSO) at 0–25°C, followed by addition of the amine nucleophile (1.1–1.5 equivalents). Reaction progress can be monitored via TLC or HPLC for disappearance of the starting material. For sterically hindered amines, extended reaction times (12–24 hours) or catalytic DMAP (0.1 eq) may improve yields .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- NMR Spectroscopy : H and C NMR (e.g., DMSO-d6) should confirm the absence of hydrolyzed byproducts (e.g., free 3-iodobenzoic acid). Key signals include the pyrrolidine dione protons (~2.8–3.0 ppm) and aromatic protons from the iodobenzoate moiety (~7.3–8.0 ppm) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) can assess purity (≥95% by UV absorption at 254 nm) .

- Elemental Analysis : Verify nitrogen content (~4.06% for CHINO) to confirm stoichiometry .

Q. What storage conditions maximize the stability of this compound?

Store desiccated at –20°C in amber vials to prevent hydrolysis and photodegradation. Avoid repeated freeze-thaw cycles, as moisture ingress degrades the succinimidyl ester. Pre-drying solvents (e.g., molecular sieves in DMF) is critical for long-term stability .

Advanced Research Questions

Q. How can the iodine substituent in this compound enhance structural analysis techniques?

The heavy iodine atom (Z = 53) facilitates:

- X-ray Crystallography : Provides strong anomalous scattering for phase determination in small-molecule structures. SHELX programs (e.g., SHELXL) are optimized for refining iodine-containing compounds .

- Radiolabeling : I isotopic labeling enables tracking in biological systems (e.g., protein binding assays) .

Q. What strategies mitigate premature hydrolysis of the succinimidyl ester during bioconjugation?

- Solvent Selection : Use anhydrous DMF or dichloromethane to minimize water content.

- Temperature Control : Conduct reactions at 0–4°C to slow hydrolysis kinetics.

- Additives : Include 1–5% N-hydroxysuccinimide (NHS) to scavenge hydrolyzed byproducts and shift equilibrium toward conjugation .

Q. How can researchers resolve contradictory data on reaction yields in different solvent systems?

Systematically evaluate solvent polarity (via Kamlet-Taft parameters) and nucleophilicity (using Mayr’s scales). For example:

- High-Yield Solvents : DMF or DMSO (high polarity, aprotic) enhance nucleophile activation.

- Low-Yield Solvents : THF or ethers (low polarity) may reduce solubility or destabilize intermediates. Validate findings with kinetic studies (e.g., pseudo-first-order rate constants under varied conditions) .

Q. What experimental designs leverage this compound for photoaffinity labeling in protein interaction studies?

- UV Activation : Irradiate (λ = 254–365 nm) to generate reactive intermediates that crosslink proximal biomolecules.

- Mass Spectrometry : Identify crosslinked peptides via LC-MS/MS after tryptic digestion.

- Control Experiments : Include dark controls and competitive inhibitors to validate specificity .

Q. Methodological Challenges and Solutions

Q. How to troubleshoot low coupling efficiency in peptide synthesis using this compound?

- Amine Deprotonation : Add N,N-diisopropylethylamine (DIPEA, 2–3 eq) to enhance nucleophilicity.

- Steric Hindrance : Use ultrasound-assisted mixing or microwave irradiation (50–60°C, 10–15 min) to improve reaction kinetics .

Q. What analytical techniques quantify trace hydrolysis products in stored samples?

- Fluorescence Assays : React with excess dansyl hydrazine; hydrolyzed benzoic acid derivatives fluoresce at 550 nm.

- LC-MS : Detect 3-iodobenzoic acid (MH = 262.9 m/z) with a limit of quantification (LOQ) <0.1% .

Q. Advanced Applications

Q. How to integrate this compound into multifunctional probes for dual labeling (e.g., fluorescence and radioisotopes)?

Synthesize hybrid probes by conjugating the iodobenzoate to fluorophores (e.g., dansyl or pyrene derivatives) via the succinimidyl ester, followed by I radiolabeling. Validate dual functionality via:

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOSXWBFXSDUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70919695 | |

| Record name | 1-[(3-Iodobenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91487-18-2 | |

| Record name | N-Succinimidyl 3-iodobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091487182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3-Iodobenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.